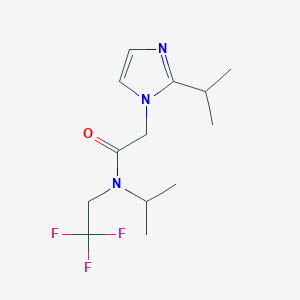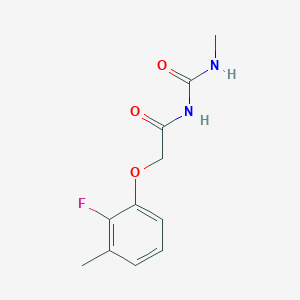![molecular formula C12H15FN4O B7643534 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a tetrazole derivative that has been synthesized using various methods. The synthesis of this compound has been done using different approaches, including the use of various reagents and catalysts. The compound has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research.
作用机制
The mechanism of action of 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole is not fully understood. However, studies have shown that the compound acts on various molecular targets in the body, including enzymes and receptors. The compound has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, leading to its potential use in the treatment of these diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. In addition, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole in lab experiments include its potential use in the treatment of various diseases, its ability to exhibit various biochemical and physiological effects, and its relatively easy synthesis. The limitations of using the compound in lab experiments include the lack of a full understanding of its mechanism of action and potential side effects.
未来方向
Future research on 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole could include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. In addition, the compound could be studied for its potential use in the treatment of other diseases, including neurological disorders. Further research could also focus on the development of analogs of the compound with improved efficacy and reduced side effects.
合成方法
The synthesis of 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole has been achieved using different methods. One of the methods involves the reaction of 2-fluoro-3-methylphenol with 1-bromo-3-chloropropane in the presence of a base to form 5-(2-fluoro-3-methylphenoxy)-1-(3-chloropropyl)tetrazole. This intermediate compound is then reacted with isopropylamine to yield the final product. Other methods involve the use of different reagents and catalysts.
科学研究应用
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that the compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
5-[(2-fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c1-8(2)17-11(14-15-16-17)7-18-10-6-4-5-9(3)12(10)13/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBGOXFDFIUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=NN2C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)


![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
